molecular formula C20H21N3O4 B5730446 N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5730446
M. Wt: 367.4 g/mol
InChI Key: KWBUXEINVONFDB-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as EOM-BIPHEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide and contains an oxadiazole ring that imparts unique properties to the molecule.

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to have neuroprotective effects and can enhance neuronal survival in vitro and in vivo. Additionally, N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to have anti-inflammatory effects and can reduce neuroinflammation in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can modulate calcium signaling, ion channel regulation, and neurotransmitter release. In vivo studies have shown that N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can enhance neuronal survival and reduce neuroinflammation. Additionally, N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool compound for studying the role of this receptor in various physiological and pathological conditions. N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is also highly selective for the sigma-1 receptor, with minimal off-target effects. However, N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experimental setups. Additionally, N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has not been extensively studied in vivo, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. Additionally, more research is needed to fully understand the mechanisms of action of N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, more studies are needed to determine the pharmacokinetics and toxicity of N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in vivo, which will be important for the development of this compound as a potential therapeutic agent.

Synthesis Methods

The synthesis of N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with ethylamine to form N-ethyl-4-methoxybenzamide. This intermediate is then reacted with 3-amino-5-methyl-1,2,4-oxadiazole in the presence of triethylamine to form the final product, N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. This synthesis method has been optimized to yield high purity and high yields of N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.

Scientific Research Applications

N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

N-ethyl-2-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-23(20(24)16-7-5-6-8-17(16)26-3)13-18-21-19(22-27-18)14-9-11-15(25-2)12-10-14/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUXEINVONFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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